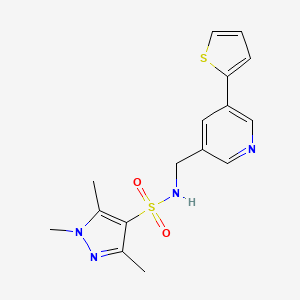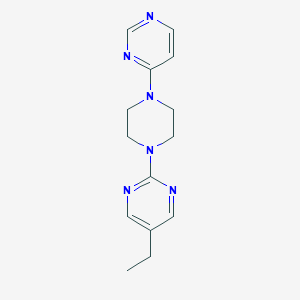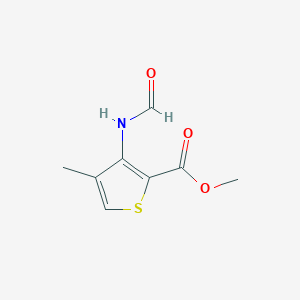![molecular formula C7H14ClNO B2386261 exo-3-Azabicyclo[3.2.1]octan-8-ol hydrochloride CAS No. 2089291-70-1](/img/structure/B2386261.png)
exo-3-Azabicyclo[3.2.1]octan-8-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“exo-3-Azabicyclo[3.2.1]octan-8-ol hydrochloride” is a chemical compound with the molecular formula C7H14ClNO . It is often used as an important raw material and intermediate in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields . The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .
Synthesis Analysis
The synthesis of “this compound” involves several steps. One approach involves the conversion of the diol to a ditosylate, followed by cyclization with benzylamine to generate the 8-oxa-3-aza-bicyclo[3.2.1]octane core . Another method involves asymmetric 1,3-dipolar cycloadditions between diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinone using a rhodium (ii) complex/chiral Lewis acid binary system .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a bicyclic scaffold, which is a common feature in many biologically active compounds . The InChI code for this compound is InChI=1S/C7H13NO.ClH/c9-7-5-1-2-6 (7)4-8-3-5;/h5-9H,1-4H2;1H/t5-,6+,7?; .
Chemical Reactions Analysis
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .
Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 163.64 g/mol . It has 3 hydrogen bond donors and 2 hydrogen bond acceptors . The exact mass and monoisotopic mass of the compound are 163.0763918 g/mol . The topological polar surface area is 32.3 Ų .
Mechanism of Action
Exo-3-Azabicyclo[3.2.1]octan-8-ol hydrochloride acts as a chiral auxiliary in organic synthesis, facilitating the formation of enantiomerically pure products. It can also act as a ligand, coordinating with metal ions to form stable complexes. In addition, it can serve as a precursor in the synthesis of various pharmaceuticals, including anticholinergics and antihistamines.
Biochemical and Physiological Effects
This compound has been shown to have low toxicity and low mutagenicity. It has also been reported to have anticholinergic and antihistaminic effects, which may be useful in the treatment of certain medical conditions.
Advantages and Limitations for Lab Experiments
Exo-3-Azabicyclo[3.2.1]octan-8-ol hydrochloride has several advantages for use in lab experiments, including its high purity, low toxicity, and ability to facilitate the formation of enantiomerically pure products. However, its use may be limited by its cost, as well as its potential for side reactions and difficulties in handling.
Future Directions
There are several potential future directions for research involving exo-3-Azabicyclo[3.2.1]octan-8-ol hydrochloride. These include the development of new synthetic methods, the exploration of its potential as a chiral selector in chromatography, and the investigation of its potential as a therapeutic agent in the treatment of various medical conditions. Additionally, further studies may be needed to fully understand its mechanism of action and physiological effects.
Synthesis Methods
Exo-3-Azabicyclo[3.2.1]octan-8-ol hydrochloride can be synthesized through a multistep process that involves the reduction of exo-3-Azabicyclo[3.2.1]octan-8-ol hydrochloridene with sodium borohydride or lithium aluminum hydride, followed by the addition of hydrochloric acid to form the hydrochloride salt. Other methods of synthesis have also been reported, including the use of chiral catalysts and enzymatic reactions.
Scientific Research Applications
Exo-3-Azabicyclo[3.2.1]octan-8-ol hydrochloride has been used in various scientific research applications, including as a chiral building block in organic synthesis, a ligand in metal-catalyzed reactions, and a precursor in the synthesis of pharmaceuticals. It has also been used as a chiral selector in chromatography and as a reagent in the analysis of amino acids and peptides.
Properties
IUPAC Name |
(1R,5S)-3-azabicyclo[3.2.1]octan-8-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c9-7-5-1-2-6(7)4-8-3-5;/h5-9H,1-4H2;1H/t5-,6+,7?; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCMFHKGTJWAZSH-VPEOJXMDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC1C2O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CNC[C@@H]1C2O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2089291-70-1 |
Source


|
| Record name | 3-Azabicyclo[3.2.1]octan-8-ol, hydrochloride (1:1), (8-anti)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2089291-70-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(4-Methoxyphenyl)ethyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid](/img/structure/B2386180.png)
![3-[(2,2-difluoroethoxy)methyl]-1-(2,2-difluoroethyl)-1H-pyrazole](/img/structure/B2386181.png)
![2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-one hydroiodide](/img/structure/B2386183.png)

![N-(3-chloro-4-methylphenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2386186.png)


![4-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2386192.png)

![N-(1-cyanocyclohexyl)-2-{5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-7-yl}acetamide](/img/structure/B2386198.png)
![5-Benzo[1,3]dioxol-5-yl-1-methanesulfonyl-3-phenyl-4,5-dihydro-1H-pyrazole](/img/structure/B2386199.png)


